2-hydroxy-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride
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Overview
Description
2-hydroxy-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride is a chemical compound with the molecular formula C8H13ClN2O2. It is known for its unique spirocyclic structure, which consists of a bicyclic system where two rings share a single atom. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride typically involves the reaction of appropriate amines with cyclic anhydrides under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified through recrystallization or chromatography techniques .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often incorporating advanced purification methods such as high-performance liquid chromatography (HPLC) and mass spectrometry for quality control .
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions include various substituted spirocyclic compounds, which can be further utilized in different chemical syntheses .
Scientific Research Applications
2-hydroxy-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-hydroxy-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .
Comparison with Similar Compounds
Similar Compounds
1,3,8-Triazaspiro[4.5]decane-2,4-diones: Known for their inhibitory activity against prolyl hydroxylase enzymes.
2,8-Diazaspiro[4.5]decan-1-one derivatives: Investigated for their potential as RIPK1 inhibitors.
Uniqueness
2-hydroxy-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride stands out due to its unique spirocyclic structure and versatile reactivity, making it a valuable compound in various fields of research. Its ability to undergo multiple types of chemical reactions and its potential therapeutic applications further highlight its significance .
Properties
Molecular Formula |
C8H13ClN2O3 |
---|---|
Molecular Weight |
220.65 g/mol |
IUPAC Name |
2-hydroxy-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride |
InChI |
InChI=1S/C8H12N2O3.ClH/c11-6-5-8(7(12)10(6)13)1-3-9-4-2-8;/h9,13H,1-5H2;1H |
InChI Key |
RYOCUQXJPZUIFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CC(=O)N(C2=O)O.Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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